1-(3-fluoropropyl)-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoropropyl)-1H-imidazol-2-amine is a chemical compound characterized by the presence of a fluoropropyl group attached to an imidazole ring
Vorbereitungsmethoden
The synthesis of 1-(3-fluoropropyl)-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with imidazole and 3-fluoropropylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
1-(3-Fluoropropyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of imidazole derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced imidazole derivatives.
Substitution: The fluoropropyl group can undergo substitution reactions with nucleophiles such as amines or thiols. These reactions often lead to the formation of substituted imidazole derivatives.
Common Reagents and Conditions: The reactions are typically carried out under mild to moderate conditions, with the use of appropriate solvents and catalysts to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoropropyl)-1H-imidazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure and reactivity make it a promising candidate for the design of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(3-fluoropropyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluoropropyl)-1H-imidazol-2-amine can be compared with other similar compounds, such as:
- 6,7-Dihydro-5H-benzo 7annulene Compounds : These compounds are structurally different but share some similarities in their chemical reactivity and potential applications .
3-Fluoro-1-propanol: This compound shares the fluoropropyl group but differs in its functional group, which is an alcohol instead of an imidazole ring.
Isoindoline Derivatives: These compounds contain an imidazole ring but differ in their substitution patterns and overall structure.
The uniqueness of this compound lies in its specific combination of a fluoropropyl group and an imidazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H10FN3 |
---|---|
Molekulargewicht |
143.16 g/mol |
IUPAC-Name |
1-(3-fluoropropyl)imidazol-2-amine |
InChI |
InChI=1S/C6H10FN3/c7-2-1-4-10-5-3-9-6(10)8/h3,5H,1-2,4H2,(H2,8,9) |
InChI-Schlüssel |
KGTABVUIAKJVCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=N1)N)CCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.